molecular formula C12H21FN2O B13333766 (S)-4-(Fluoromethyl)-4-methyl-1-prolylpiperidine

(S)-4-(Fluoromethyl)-4-methyl-1-prolylpiperidine

Cat. No.: B13333766
M. Wt: 228.31 g/mol
InChI Key: UHBXPVKYKRFZPA-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-4-(Fluoromethyl)-4-methyl-1-prolylpiperidine is a chiral compound with a unique structure that includes a fluoromethyl group and a prolyl group attached to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(Fluoromethyl)-4-methyl-1-prolylpiperidine typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method involves the reaction of a fluoromethylating agent with a chiral piperidine derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This could include the use of continuous flow reactors and automated systems to maintain consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(S)-4-(Fluoromethyl)-4-methyl-1-prolylpiperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions with reagents such as sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azides or nitriles.

Scientific Research Applications

(S)-4-(Fluoromethyl)-4-methyl-1-prolylpiperidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (S)-4-(Fluoromethyl)-4-methyl-1-prolylpiperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to its biological effects. The compound may modulate signaling pathways and alter cellular functions, contributing to its therapeutic potential.

Comparison with Similar Compounds

Similar Compounds

    (S)-4-(Fluoromethyl)-4-methyl-1-piperidine: Lacks the prolyl group, which may affect its biological activity.

    (S)-4-(Methyl)-4-methyl-1-prolylpiperidine: Lacks the fluoromethyl group, which may reduce its binding affinity and selectivity.

    (S)-4-(Fluoromethyl)-4-methyl-1-prolylpyrrolidine: Contains a pyrrolidine ring instead of a piperidine ring, which may alter its chemical properties.

Uniqueness

(S)-4-(Fluoromethyl)-4-methyl-1-prolylpiperidine is unique due to the presence of both the fluoromethyl and prolyl groups, which contribute to its distinct chemical and biological properties

Properties

Molecular Formula

C12H21FN2O

Molecular Weight

228.31 g/mol

IUPAC Name

[4-(fluoromethyl)-4-methylpiperidin-1-yl]-[(2S)-pyrrolidin-2-yl]methanone

InChI

InChI=1S/C12H21FN2O/c1-12(9-13)4-7-15(8-5-12)11(16)10-3-2-6-14-10/h10,14H,2-9H2,1H3/t10-/m0/s1

InChI Key

UHBXPVKYKRFZPA-JTQLQIEISA-N

Isomeric SMILES

CC1(CCN(CC1)C(=O)[C@@H]2CCCN2)CF

Canonical SMILES

CC1(CCN(CC1)C(=O)C2CCCN2)CF

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.